2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of dichlorophenyl and difluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-dichlorophenyl compounds with difluoroethanol under controlled conditions. One common method involves the use of a chlorination tank with phenol, diphenyl sulfide, and ferric chloride as catalysts. The reaction is carried out under vacuum conditions at temperatures ranging from 30 to 70°C .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the difluoroethanol moiety.
2,4-Dichlorobenzyl alcohol: Contains a similar dichlorophenyl group but with a benzyl alcohol instead of difluoroethanol.
Uniqueness
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic processes and applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNMTLCMCWDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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